3-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propionic acid

Description

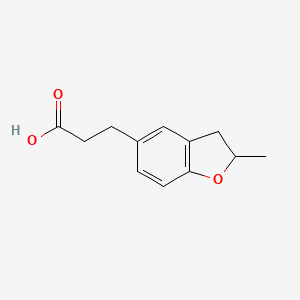

3-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propionic acid is a substituted benzofuran derivative with a propionic acid side chain. Its core structure consists of a dihydrobenzofuran ring system (a fused benzene and furan ring with partial saturation) substituted with a methyl group at the 2-position and a propionic acid moiety at the 5-position.

Properties

IUPAC Name |

3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8-6-10-7-9(3-5-12(13)14)2-4-11(10)15-8/h2,4,7-8H,3,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRNUELPADPXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Condensation

The synthesis begins with p-cresol (4-methylphenol), which undergoes condensation with 2-haloacetaldehyde or its acetal derivative under alkaline conditions. This step forms 2-(4-methylphenoxy)acetaldehyde or its acetal, with molar ratios of p-cresol, 2-haloacetaldehyde, and alkali optimized to 1.0:1.0–2.0:1.0–2.0 . Reaction temperatures range from 50–80°C over 2–18 hours , achieving yields exceeding 90% .

Friedel-Crafts Cyclization

The acetaldehyde intermediate is subjected to Friedel-Crafts cyclization using protonic acids (e.g., polyphosphoric acid) or Lewis acids (e.g., AlCl₃, ZnCl₂). A molar ratio of 1.0:1.0–3.0 (intermediate to acid) at 50–100°C for 2–8 hours yields 5-methylbenzofuran . This step establishes the benzofuran core, with the methyl group originating from p-cresol positioned at the 5th carbon of the aromatic ring.

Halogenation and Oxidation

Halogenation of 5-methylbenzofuran introduces a bromine or chlorine substituent, followed by oxidation to benzofuran-5-carbaldehyde . Manganese dioxide or dimethyl sulfoxide (DMSO) serve as oxidants in solvents like methylene chloride or acetone at 40–120°C . This step ensures the aldehyde functionality necessary for subsequent condensation.

Condensation with Malonic Acid

The aldehyde undergoes condensation with malonic acid or its esters under alkaline conditions to form (E)-3-(benzofuran-5-yl)acrylic acid . This Claisen-Schmidt reaction proceeds at room temperature–80°C , utilizing pyridine or triethylamine as bases. The α,β-unsaturated acid intermediate is isolated in 85–95% yield .

Catalytic Hydrogenation to Propionic Acid

The final step involves catalytic hydrogenation of the acrylic acid derivative using Raney nickel or Pd/C under 1–2 MPa H₂ at room temperature–80°C . This reduces the double bond, yielding 3-(2,3-dihydrobenzofuran-5-yl)propionic acid with >95% purity. Adjustments to introduce a 2-methyl group on the dihydrobenzofuran ring remain unexplored in current literature but could involve modified starting materials (e.g., o-cresol ) or methyl-substituted acetaldehydes.

Alternative Routes via Ester Intermediates

Ethyl Ester Synthesis and Hydrolysis

3-(2,3-Dihydro-benzofuran-5-yl)-propionic acid ethyl ester (CAS 196597-66-7) serves as a hydrolyzable precursor. Synthesis involves esterification of the acrylic acid intermediate using ethanol and H₂SO₄ , followed by hydrolysis under acidic or basic conditions. While this route avoids high-pressure hydrogenation, it introduces additional steps for ester formation and cleavage.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research indicates that compounds related to 3-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propionic acid exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit leukotriene synthesis, which is crucial for reducing neutrophil accumulation at inflammatory sites. This mechanism suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .

1.2 Analgesic Effects

The compound has also been studied for its analgesic properties. It can be effective in managing various types of pain, including peripheral pain, menstrual pain, and dental pain. The administration of this compound has been linked to a reduction in pain perception, making it a candidate for developing new analgesics .

Pharmacological Applications

2.1 Cancer Research

In the field of oncology, derivatives of 2,3-dihydrobenzofuran compounds have been investigated for their ability to act as inhibitors of the Bromo and Extra Terminal (BET) domain proteins. These proteins play a role in the progression of various cancers, including prostate cancer. The selective inhibition of these proteins by compounds derived from this compound could lead to novel therapeutic strategies against castrate-resistant prostate cancer .

2.2 Antitumor Activity

Studies have highlighted that benzofuran derivatives can induce apoptosis in cancer cells through mitochondrial dysfunction and endoplasmic reticulum stress. This suggests that this compound may possess antitumor properties worth exploring further .

Synthetic Applications

3.1 Chemical Synthesis

The synthesis of this compound involves several chemical reactions that can be optimized for better yield and efficiency. Various synthetic routes have been explored to enhance the solubility and metabolic stability of related compounds .

Data Tables

Below is a summary table highlighting key properties and research findings related to this compound:

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of related dihydrobenzofuran compounds, researchers administered varying doses to animal models with induced inflammation. The results demonstrated a significant reduction in inflammatory markers compared to control groups.

Case Study 2: Cancer Inhibition

Another study focused on the application of benzofuran derivatives as BET inhibitors in prostate cancer cell lines. The compound exhibited potent inhibitory effects on cell proliferation, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of 3-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propionic acid, highlighting differences in substituents and functional groups:

Key Observations :

- Electron-withdrawing/donating groups (e.g., methoxy in , benzoyl in ) modulate reactivity and binding affinity.

- Chain length and functional groups (propionic acid vs. acrylic acid or esters) influence acidity, solubility, and target engagement. For instance, the ethyl ester derivative in acts as a prodrug, while the methanesulfonate in improves pharmacokinetics.

- Fluorine substitution (as in ) often enhances metabolic stability and bioavailability.

Reactivity Comparison :

- The acrylic acid derivative () undergoes conjugate addition reactions, unlike the saturated propionic acid chain in the target compound.

- The ethyl ester () is hydrolyzed to the active carboxylic acid in vivo, whereas the methanesulfonate () is metabolically stable.

Physicochemical and Pharmacological Properties

Notes:

Biological Activity

3-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propionic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzofuran moiety substituted with a propionic acid group. Its structure can be represented as follows:

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. Research indicates that it may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways, similar to other compounds in the benzofuran class .

Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. For example, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains .

- Anti-inflammatory Effects : The compound has been linked to the inhibition of pro-inflammatory cytokines and mediators, which could make it a candidate for treating inflammatory diseases .

- Anticancer Potential : Some studies have indicated that derivatives of benzofuran compounds may inhibit cancer cell proliferation. Specifically, related compounds have demonstrated potency against pancreatic cancer cell lines by inhibiting GSK-3β, a key player in cancer cell survival and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Antimicrobial | MRSA | 25 | |

| Antimicrobial | E. coli | 18 | |

| Anti-inflammatory | Human macrophages | 10 | |

| Anticancer | Pancreatic cancer cells | 0.5 - 1.0 |

Detailed Findings

- Antimicrobial Activity : In vitro studies revealed that this compound has an MIC value of 25 μg/mL against MRSA, indicating significant antimicrobial potential .

- Anti-inflammatory Mechanism : The compound was shown to inhibit the release of TNF-alpha and IL-6 from activated macrophages, suggesting its role as a modulator of immune responses.

- Anticancer Mechanism : In research involving pancreatic cancer cell lines such as MiaPaCa-2 and BXPC-3, derivatives of benzofuran were identified as potent GSK-3β inhibitors with IC50 values in the nanomolar range, underscoring their potential in cancer therapy .

Q & A

Basic: What are the established synthetic routes for 3-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propionic acid?

Answer:

A common approach involves functionalizing the benzofuran core via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. For example, a 2,3-dihydrobenzofuran intermediate can be synthesized using n-BuLi in THF at −78 °C, followed by coupling with substituted aldehydes (e.g., 5-bromo-2-methoxybenzaldehyde) . Subsequent hydrolysis and cyclization steps yield the propionic acid derivative. Key reagents include SOCl₂ for carboxyl activation and AgCN for nitrile formation, with purification via column chromatography .

Advanced: How can cascade [3,3]-sigmatropic rearrangements improve synthetic efficiency?

Answer:

Cascade strategies, such as [3,3]-sigmatropic rearrangements paired with aromatization, enable rapid construction of benzofuran scaffolds. For instance, NaH in THF can deprotonate phenolic intermediates, facilitating regioselective alkylation and subsequent cyclization . This method reduces multi-step synthesis by integrating bond-forming and aromatization steps, achieving yields >70% in optimized conditions. Critical parameters include solvent choice (dry THF) and temperature control (0 °C to RT) to prevent side reactions .

Basic: What analytical techniques validate the structural integrity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify dihydrobenzofuran protons (δ 3.0–4.0 ppm for methylene groups) and the propionic acid moiety (δ 2.5–2.8 ppm for CH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 235.0972 for C₁₃H₁₄O₃) .

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictory NMR data caused by diastereomers?

Answer:

Diastereomeric mixtures due to chiral centers in the dihydrobenzofuran ring require advanced techniques:

- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to distinguish stereoisomers .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis, particularly for ambiguous stereochemistry .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase .

Basic: What storage conditions ensure compound stability?

Answer:

Store in airtight containers under inert gas (N₂/Ar) at −20 °C to prevent oxidation of the dihydrobenzofuran ring. Purity (>97%) is critical; regular HPLC monitoring (C18 column, 0.1% TFA in H₂O/MeCN gradient) detects degradation . Avoid exposure to light, as UV radiation can induce ring-opening reactions .

Advanced: What in silico tools predict pharmacokinetic properties?

Answer:

- Molecular Dynamics (MD) Simulations : Assess solubility and membrane permeability using force fields (e.g., AMBER) .

- ADMET Prediction : Tools like SwissADME estimate logP (∼2.1), PSA (∼60 Ų), and CYP450 interactions .

- Docking Studies : AutoDock Vina models binding affinity to targets (e.g., cyclooxygenase-2) for activity hypotheses .

Basic: What in vitro assays assess biological activity?

Answer:

- Enzyme Inhibition : Test COX-2 inhibition via fluorometric assays (IC₅₀ determination) .

- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa) at 10–100 μM concentrations .

- Anti-inflammatory Activity : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

- Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for coupling efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) with controlled temperature (80–120 °C) .

- Flow Chemistry : Continuous processing minimizes side products (e.g., <5% epimerization) .

Basic: How is purity quantified, and what thresholds are acceptable?

Answer:

- HPLC : ≥95% purity using a C18 column (UV detection at 254 nm) .

- Elemental Analysis : C/H/N ratios within ±0.4% of theoretical values .

- Melting Point : Sharp range (e.g., 29–31 °C) indicates homogeneity .

Advanced: What strategies mitigate batch-to-batch variability in biological assays?

Answer:

- Strict QC Protocols : Pre-screen batches via LC-MS for impurities (e.g., residual THF <50 ppm) .

- Standardized Assay Conditions : Use internal controls (e.g., celecoxib for COX-2 assays) .

- Statistical Analysis : Multivariate regression identifies critical synthesis parameters (e.g., reaction time, pH) affecting bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.